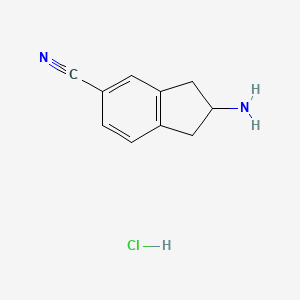

3-(1,3-Thiazol-5-yl)prop-2-enoic acid

Descripción general

Descripción

“3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1418007-47-2. It has a molecular weight of 155.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is 1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9)/b2-1+ . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“3-(1,3-Thiazol-5-yl)prop-2-enoic acid” is a solid at room temperature . The predicted melting point is 101.47° C, and the predicted boiling point is 341.9° C at 760 mmHg .Aplicaciones Científicas De Investigación

Medicine: Antimicrobial Agent Development

The thiazole ring present in 3-(1,3-Thiazol-5-yl)prop-2-enoic acid is a core structure in many antimicrobial agents. Research indicates that modifications to the thiazole moiety, such as introducing a hydrazone fragment, can enhance antimicrobial properties . This compound could be pivotal in developing new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance.

Agriculture: Plant Protection Chemicals

In agriculture, thiazole derivatives are explored for their potential use in plant protection. The structural similarity of 3-(1,3-Thiazol-5-yl)prop-2-enoic acid to natural plant compounds suggests it could serve as a starting point for synthesizing new agrochemicals, possibly acting as growth regulators or pesticides .

Environmental Science: Pollution Remediation

Compounds like 3-(1,3-Thiazol-5-yl)prop-2-enoic acid may play a role in environmental remediation efforts. Their ability to interact with various biological molecules could be harnessed to develop agents that mitigate pollution, such as heavy metals or organic contaminants in water and soil .

Material Science: Polymer Synthesis

The reactive enoic acid group in 3-(1,3-Thiazol-5-yl)prop-2-enoic acid makes it a candidate for polymer synthesis. It could be used to create novel polymers with specific properties, such as increased thermal stability or unique electrical conductance, which are valuable in material science applications .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 3-(1,3-Thiazol-5-yl)prop-2-enoic acid could be used to study enzyme inhibition. Its structure allows it to bind to active sites or allosteric sites on enzymes, providing insights into enzyme function and aiding in the design of enzyme inhibitors .

Pharmacology: Drug Discovery

Finally, in pharmacology, the compound’s unique structure can be utilized in drug discovery. It could serve as a scaffold for developing new drugs with potential therapeutic effects against various diseases, given its modifiable structure that allows for the attachment of different pharmacophores .

Safety and Hazards

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its pharmacological efficacy .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3-(1,3-thiazol-5-yl)prop-2-enoic acid is currently lacking .

Propiedades

IUPAC Name |

3-(1,3-thiazol-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)2-1-5-3-7-4-10-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZHGASQJGKDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-5-yl)prop-2-enoic acid | |

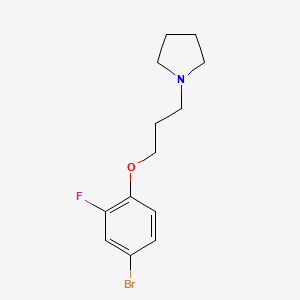

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)